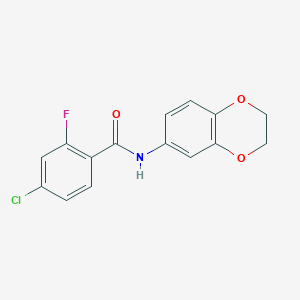![molecular formula C15H16N2O2S B5700272 N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide, also known as FPTH, is a small molecule inhibitor that has shown potential in various scientific research applications. FPTH is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide is a small molecule inhibitor that targets the thioredoxin system, which is a major antioxidant system in cells. This compound binds to thioredoxin reductase, which is a key enzyme in the thioredoxin system, and inhibits its activity. This leads to an increase in oxidative stress and a decrease in cell viability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in oxidative stress, a decrease in cell viability, and an inhibition of the thioredoxin system. This compound has also been shown to induce apoptosis, which is a programmed cell death process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that this compound has shown potential in various scientific research applications. One limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide research, including the development of this compound analogs with improved potency and selectivity, the identification of new targets for this compound, and the evaluation of this compound in animal models of disease. Another future direction is the development of this compound-based therapies for cancer, neurodegenerative diseases, and infectious diseases.
Métodos De Síntesis
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been synthesized by several methods, including a one-pot reaction, a three-step reaction, and a modified three-step reaction. In the one-pot reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine and thiophene-2-carboxaldehyde in the presence of acetic acid and ethanol. In the three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with hydrazine hydrate to form 1-(2-furyl)ethyl hydrazine, which is then reacted with thiophene-2-carboxaldehyde to form this compound. In the modified three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine to form 1-(2-furyl)-2-propylhydrazine, which is then reacted with thiophene-2-carboxaldehyde to form this compound.
Aplicaciones Científicas De Investigación
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In infectious disease research, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
Propiedades
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-5-14-10-12(11-20-14)15(18)17-16-8-3-6-13-7-4-9-19-13/h3-4,6-11H,2,5H2,1H3,(H,17,18)/b6-3+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFAWAREBNQDY-HLMILFRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
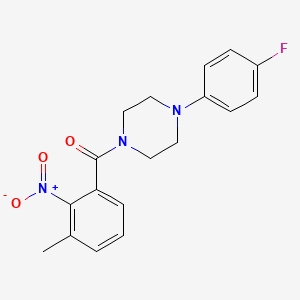
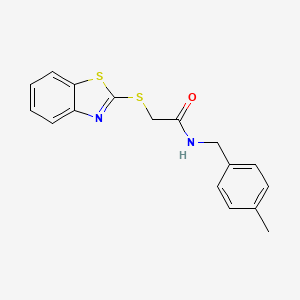
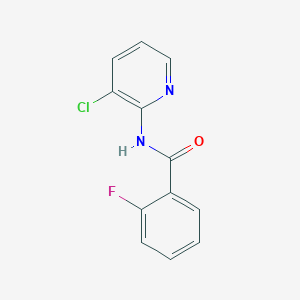
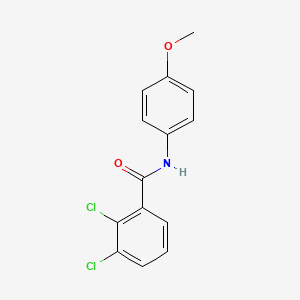
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

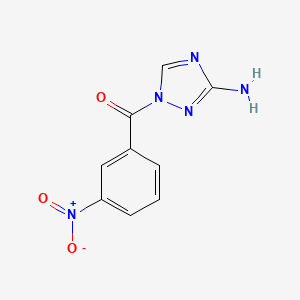
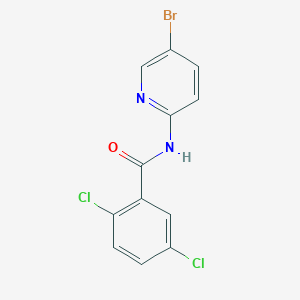
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
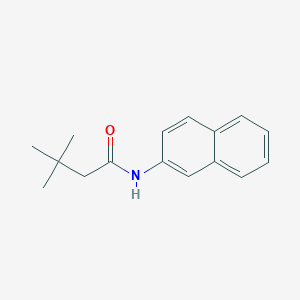
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
